molecular formula C31H33N3O7 B12392952 1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12392952
M. Wt: 559.6 g/mol
InChI Key: TUSABYUHVBHWDJ-PZWMLRQASA-N
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Description

1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions typically involve the use of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents . The reaction conditions may vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific combination of functional groups and stereochemistry.

Properties

Molecular Formula

C31H33N3O7

Molecular Weight

559.6 g/mol

IUPAC Name

1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C31H33N3O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18,32H2,1-3H3,(H,33,36,37)/t25-,26+,27?,29-/m1/s1

InChI Key

TUSABYUHVBHWDJ-PZWMLRQASA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)N

Origin of Product

United States

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